![molecular formula C5H7BrF4O B1363451 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol CAS No. 222725-20-4](/img/structure/B1363451.png)
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol
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Overview
Description
“5-Bromo-4,4,5,5-tetrafluoropentan-1-ol” is a chemical compound with the molecular formula C5H7BrF4O . It is a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular weight of “this compound” is approximately 239.01 . The molecular structure can be represented by the SMILES string OC(CCC(F)(F)C(F)(F)Br)
.
Scientific Research Applications
Synthesis of Difluoromethylene-containing Compounds
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is utilized in the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds. This process involves reactions with various unsaturated compounds, including alkenes and alkynes, yielding compounds like γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
Intramolecular Cyclization of Bromoacetylenic Alcohol Derivatives
The compound has been studied for its role in the intramolecular cyclization of bromoacetylenic alcohol derivatives. These cyclizations under mildly basic conditions lead to the formation of various structures, including cyclopropane derivatives (Grandjean et al., 1992).
Lanthanide-Nitronyl Nitroxide Complexes
In the field of inorganic chemistry, this compound contributes to synthesizing lanthanide-nitronyl nitroxide complexes. These complexes, which include rare earth elements like Pr, Sm, Eu, and Tm, have been characterized for their magnetic properties, showing potential in applications like single-molecule magnetism (Xu et al., 2009).
Synthesis of CF2-containing Molecules
This chemical is integral in synthesizing CF2-containing molecules, demonstrating the versatility of reactions with different nucleophiles. These reactions lead to the formation of various difluoropropan-1-ols and difluoropropanoates, highlighting its role in creating complex fluorinated compounds (Yamada et al., 2011).
Hydrogen-bonded Systems in Cluster Cations
The compound is also studied in the context of hydrogen-bonded systems formed with trinuclear cluster cations. Such studies are crucial in understanding the interaction dynamics within complex molecular structures, which can have implications in designing new materials and catalysts (Therrien et al., 2005).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZAVKMARQFPHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371319 |
Source
|
Record name | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
222725-20-4 |
Source
|
Record name | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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